

A Spectroscopic Comparison of 2-(Methylthio)-5-nitropyrimidine and Its Precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

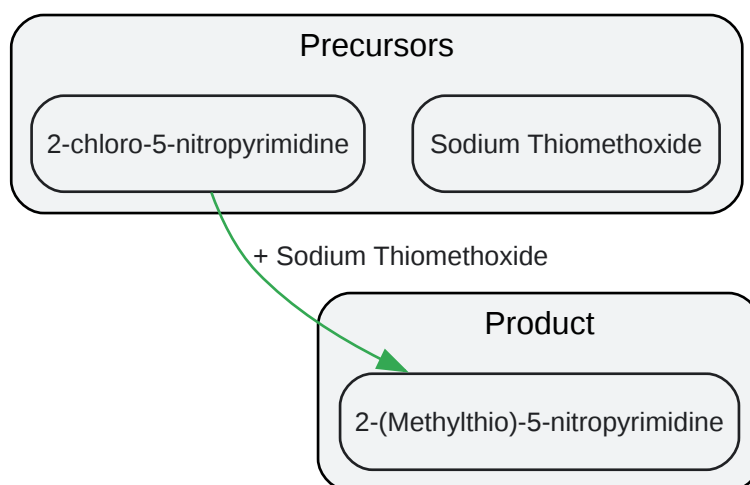
Compound Name: 2-(Methylthio)-5-nitropyrimidine

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This guide presents a detailed spectroscopic analysis of **2-(Methylthio)-5-nitropyrimidine** alongside its primary precursors, 2-chloro-5-nitropyrimidine and sodium thiomethoxide. The objective is to provide researchers, scientists, and professionals in drug development with a comparative tool for identifying these compounds and monitoring the progress of the synthesis reaction. The data herein is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

The synthesis of **2-(Methylthio)-5-nitropyrimidine** is typically achieved through a nucleophilic aromatic substitution reaction. In this process, the chlorine atom of 2-chloro-5-nitropyrimidine is displaced by the thiomethoxide anion from sodium thiomethoxide.^[1] This guide will facilitate the differentiation of the final product from its starting materials based on their distinct spectroscopic fingerprints.



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Caption: Synthesis of **2-(Methylthio)-5-nitropyrimidine**.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(Methylthio)-5-nitropyrimidine** and its precursors.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	Pyrimidine Ring Protons	Methyl Protons (-SCH ₃)	Solvent
2-(Methylthio)-5-nitropyrimidine	9.3 (s, 2H)	2.6 (s, 3H)	CDCl ₃
2-chloro-5-nitropyrimidine	9.2 (s, 2H)	N/A	CDCl ₃
Sodium Thiomethoxide	N/A	Data not typically reported	D ₂ O

Table 2: ^{13}C NMR Spectroscopic Data (δ , ppm)

Compound	Pyrimidine Ring Carbons	Methyl Carbon (-SCH ₃)	Solvent
2-(Methylthio)-5-nitropyrimidine	~160-170, ~130-140	~14	CDCl ₃
2-chloro-5-nitropyrimidine	~160-170, ~130-140	N/A	CDCl ₃
Sodium Thiomethoxide	N/A	Data not typically reported	D ₂ O

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound	Key Functional Group Vibrations
2-(Methylthio)-5-nitropyrimidine	~1580-1600 (C=N stretch), ~1520 & ~1350 (NO ₂ stretch), ~1300-1400 (C-H bend), ~600-700 (C-S stretch)
2-chloro-5-nitropyrimidine	~1580-1600 (C=N stretch), ~1520 & ~1350 (NO ₂ stretch), ~700-800 (C-Cl stretch)
Sodium Thiomethoxide	~2800-3000 (C-H stretch), ~600-700 (C-S stretch)

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
2-(Methylthio)-5-nitropyrimidine	171	141 ([M-NO] ⁺), 125 ([M-NO ₂] ⁺), 98 ([M-SCH ₃] ⁺)
2-chloro-5-nitropyrimidine	158/160 (isotope pattern)	128/130 ([M-NO] ⁺), 112/114 ([M-NO ₂] ⁺), 93 ([M-Cl] ⁺)
Sodium Thiomethoxide	N/A (ionic)	47 (CH ₃ S ⁻ in negative ion mode)

Table 5: UV-Visible (UV-Vis) Spectroscopic Data

Compound	λ_{max} (nm)	Solvent
2-(Methylthio)-5-nitropyrimidine	~320-340	Ethanol
2-chloro-5-nitropyrimidine	~280-300	Ethanol
Sodium Thiomethoxide	~228	Cyclohexane[2]

Experimental Protocols

The following are generalized methodologies for the key spectroscopic techniques used in the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 300 or 400 MHz spectrometer.
- Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: Solid samples were analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: IR spectra were recorded on an FT-IR spectrometer.
- Data Acquisition: Spectra were typically scanned over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 $\mu\text{g/mL}$.

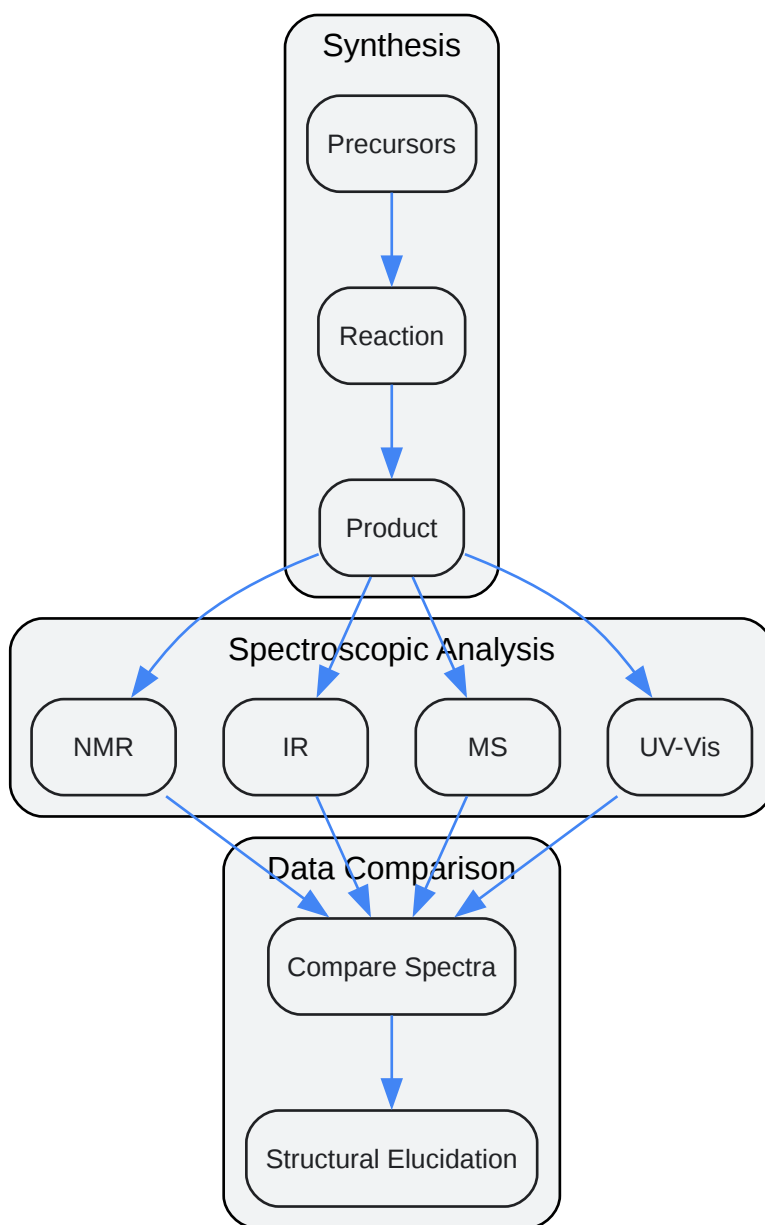
- Instrumentation: Mass spectra were obtained using either Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or ionic compounds.
- Data Acquisition: Data was collected in full scan mode over a mass range of m/z 50-500.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Solutions of the compounds were prepared in a spectroscopic grade solvent (e.g., ethanol, methanol) to a concentration of approximately 10^{-5} M.
- Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
- Data Acquisition: Absorption spectra were recorded over a wavelength range of 200-800 nm, with the solvent used as a blank.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the target compound and its precursors.



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Caption: General workflow for spectroscopic comparison.

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References

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- 2. Page loading... [guidechem.com]
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